What is the chemical structure of Guaietolin?
What is the chemical structure of Guaietolin?
For Researchers, Scientists, and Drug Development Professionals
Abstract
Guaietolin, systematically named 3-(2-ethoxyphenoxy)propane-1,2-diol, is a guaiacol derivative with potential therapeutic applications. This technical guide provides a detailed overview of its chemical structure, properties, and plausible synthetic routes. While specific experimental data for Guaietolin is not extensively available in the public domain, this document compiles known information and provides context through data from closely related compounds. Furthermore, potential mechanisms of action are explored, focusing on the well-established anti-inflammatory and antioxidant signaling pathways, namely the NF-κB and MAPK pathways, which are common targets for similar phenolic compounds. This guide aims to serve as a foundational resource for researchers and professionals involved in the study and development of novel therapeutics.
Chemical Structure and Properties
Guaietolin is an aryl glyceryl ether characterized by a 2-ethoxyphenol moiety linked to a propane-1,2-diol group. This structure imparts both lipophilic and hydrophilic properties, which are crucial for its pharmacokinetic and pharmacodynamic profiles.
Table 1: Chemical and Physical Properties of Guaietolin
| Property | Value | Source |
| IUPAC Name | 3-(2-ethoxyphenoxy)propane-1,2-diol | PubChem[1] |
| Synonyms | Guaietoline, Guethural | PubChem[1] |
| Molecular Formula | C₁₁H₁₆O₄ | PubChem[1][2] |
| Molecular Weight | 212.24 g/mol | PubChem[1][2] |
| CAS Number | 63834-83-3 (racemic) | PubChem[1] |
| Stereochemistry | Racemic | GSRS[3] |
| Topological Polar Surface Area | 58.9 Ų | PubChem[1][2] |
| XLogP3 | 1.8 | PubChem[1][2] |
| Hydrogen Bond Donor Count | 2 | PubChem[1][2] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[1][2] |
Synthesis of Guaietolin
Plausible Synthetic Route: Williamson Ether Synthesis
This method involves the reaction of an alkoxide with a primary alkyl halide. For the synthesis of Guaietolin, this would entail the reaction of 2-ethoxyphenoxide with a protected glycerol derivative, followed by deprotection.
Experimental Protocol (General)
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Formation of the Phenoxide: 2-ethoxyphenol is treated with a strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), in an aprotic polar solvent like dimethylformamide (DMF) or acetone to form the sodium or potassium 2-ethoxyphenoxide.
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Nucleophilic Substitution: To the solution of the phenoxide, a suitable three-carbon synthon with a leaving group is added. A common choice is epichlorohydrin or 3-chloro-1,2-propanediol. The reaction mixture is typically heated to facilitate the nucleophilic substitution.
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Work-up and Purification: After the reaction is complete, the mixture is cooled, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to yield Guaietolin.
Spectroscopic Characterization
Detailed experimental spectroscopic data for Guaietolin, such as ¹H NMR, ¹³C NMR, and mass spectra, are not widely published. The following sections provide predicted data and examples from a closely related compound, Guaifenesin (3-(2-methoxyphenoxy)propane-1,2-diol), to offer an indication of the expected spectral characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR Spectral Data: The proton NMR spectrum of Guaietolin is expected to show characteristic signals for the aromatic protons of the ethoxyphenol ring, the ethoxy group protons, and the protons of the propane-1,2-diol chain.
Expected ¹³C NMR Spectral Data: The carbon NMR spectrum would display signals corresponding to the eleven carbon atoms of the molecule, with distinct chemical shifts for the aromatic carbons, the ethoxy carbons, and the carbons of the diol chain.
Mass Spectrometry (MS)
The mass spectrum of Guaietolin is expected to show a molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺ corresponding to its molecular weight. The fragmentation pattern would likely involve cleavage of the ether bond and losses of water and small alkyl fragments.
Table 2: Predicted Collision Cross Section (CCS) for Guaietolin Adducts
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 213.11214 | 146.6 |
| [M+Na]⁺ | 235.09408 | 152.7 |
| [M-H]⁻ | 211.09758 | 147.3 |
| [M+NH₄]⁺ | 230.13868 | 163.9 |
| [M+K]⁺ | 251.06802 | 151.1 |
| [M+H-H₂O]⁺ | 195.10212 | 140.6 |
| Data from PubChemLite[6] |
Potential Biological Activity and Signaling Pathways
Phenolic compounds, including guaiacol derivatives, are known to possess a range of biological activities, with antioxidant and anti-inflammatory effects being prominent. While specific studies on Guaietolin's mechanism of action are limited, it is plausible that it modulates key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation.[7][8][9][10][11] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Many phenolic compounds are known to inhibit this pathway.
Caption: Proposed inhibitory effect of Guaietolin on the NF-κB signaling pathway.
MAPK Signaling Pathway
The MAPK signaling pathway is another crucial cascade involved in cellular responses to a variety of external stimuli, including stress and inflammation.[12][13][14][15][16] It consists of a series of protein kinases that phosphorylate and activate one another, ultimately leading to the activation of transcription factors that regulate gene expression involved in inflammation and cell survival.
Caption: Postulated modulation of the MAPK signaling cascade by Guaietolin.
Conclusion
Guaietolin presents an interesting chemical scaffold with potential for therapeutic development, likely leveraging antioxidant and anti-inflammatory properties. This guide has summarized its known chemical and physical characteristics. While a specific, validated synthesis protocol and detailed experimental spectral data are not currently available in the public literature, plausible methodologies based on the synthesis of related aryl glyceryl ethers have been outlined. The potential for Guaietolin to modulate the NF-κB and MAPK signaling pathways, based on the activity of structurally similar compounds, provides a strong rationale for further investigation into its precise mechanisms of action. Future research should focus on obtaining detailed experimental data to fully characterize this compound and validate its therapeutic potential.
References
- 1. 3-(2-Ethoxyphenoxy)-1,2-propanediol | C11H16O4 | CID 68825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Guaietolin, (R)- | C11H16O4 | CID 45094303 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. PubChemLite - Guaietolin (C11H16O4) [pubchemlite.lcsb.uni.lu]
- 7. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. researchgate.net [researchgate.net]
- 11. NF-κB - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. cdn-links.lww.com [cdn-links.lww.com]
- 14. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 15. MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
- 16. MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]
